Cas no 2229085-46-3 (2-(1,3-dimethyl-1H-pyrazol-5-yl)-1,1-difluoropropan-2-amine)

2-(1,3-dimethyl-1H-pyrazol-5-yl)-1,1-difluoropropan-2-amine 化学的及び物理的性質
名前と識別子
-
- 2-(1,3-dimethyl-1H-pyrazol-5-yl)-1,1-difluoropropan-2-amine
- 2229085-46-3
- EN300-1959362
-
- インチ: 1S/C8H13F2N3/c1-5-4-6(13(3)12-5)8(2,11)7(9)10/h4,7H,11H2,1-3H3
- InChIKey: OWDSEXHTQWJNMA-UHFFFAOYSA-N
- ほほえんだ: FC(C(C)(C1=CC(C)=NN1C)N)F
計算された属性
- せいみつぶんしりょう: 189.10775375g/mol
- どういたいしつりょう: 189.10775375g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 188
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 43.8Ų
2-(1,3-dimethyl-1H-pyrazol-5-yl)-1,1-difluoropropan-2-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1959362-1g |
2-(1,3-dimethyl-1H-pyrazol-5-yl)-1,1-difluoropropan-2-amine |
2229085-46-3 | 1g |
$1200.0 | 2023-09-17 | ||
Enamine | EN300-1959362-5g |
2-(1,3-dimethyl-1H-pyrazol-5-yl)-1,1-difluoropropan-2-amine |
2229085-46-3 | 5g |
$3479.0 | 2023-09-17 | ||
Enamine | EN300-1959362-1.0g |
2-(1,3-dimethyl-1H-pyrazol-5-yl)-1,1-difluoropropan-2-amine |
2229085-46-3 | 1g |
$1887.0 | 2023-06-01 | ||
Enamine | EN300-1959362-0.1g |
2-(1,3-dimethyl-1H-pyrazol-5-yl)-1,1-difluoropropan-2-amine |
2229085-46-3 | 0.1g |
$1056.0 | 2023-09-17 | ||
Enamine | EN300-1959362-0.05g |
2-(1,3-dimethyl-1H-pyrazol-5-yl)-1,1-difluoropropan-2-amine |
2229085-46-3 | 0.05g |
$1008.0 | 2023-09-17 | ||
Enamine | EN300-1959362-0.25g |
2-(1,3-dimethyl-1H-pyrazol-5-yl)-1,1-difluoropropan-2-amine |
2229085-46-3 | 0.25g |
$1104.0 | 2023-09-17 | ||
Enamine | EN300-1959362-0.5g |
2-(1,3-dimethyl-1H-pyrazol-5-yl)-1,1-difluoropropan-2-amine |
2229085-46-3 | 0.5g |
$1152.0 | 2023-09-17 | ||
Enamine | EN300-1959362-10.0g |
2-(1,3-dimethyl-1H-pyrazol-5-yl)-1,1-difluoropropan-2-amine |
2229085-46-3 | 10g |
$8110.0 | 2023-06-01 | ||
Enamine | EN300-1959362-2.5g |
2-(1,3-dimethyl-1H-pyrazol-5-yl)-1,1-difluoropropan-2-amine |
2229085-46-3 | 2.5g |
$2351.0 | 2023-09-17 | ||
Enamine | EN300-1959362-5.0g |
2-(1,3-dimethyl-1H-pyrazol-5-yl)-1,1-difluoropropan-2-amine |
2229085-46-3 | 5g |
$5470.0 | 2023-06-01 |
2-(1,3-dimethyl-1H-pyrazol-5-yl)-1,1-difluoropropan-2-amine 関連文献
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
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S. Ahmed Chem. Commun., 2009, 6421-6423
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D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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10. Book reviews
2-(1,3-dimethyl-1H-pyrazol-5-yl)-1,1-difluoropropan-2-amineに関する追加情報
Research Brief on 2-(1,3-dimethyl-1H-pyrazol-5-yl)-1,1-difluoropropan-2-amine (CAS: 2229085-46-3)
The compound 2-(1,3-dimethyl-1H-pyrazol-5-yl)-1,1-difluoropropan-2-amine (CAS: 2229085-46-3) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural features and potential therapeutic applications. This research brief aims to provide an overview of the latest findings related to this compound, focusing on its synthesis, pharmacological properties, and emerging applications in drug discovery.
Recent studies have highlighted the role of this compound as a versatile building block in the synthesis of novel bioactive molecules. Its structural motif, featuring a difluorinated amine and a pyrazole ring, offers distinct advantages in terms of metabolic stability and binding affinity to biological targets. Researchers have successfully incorporated this moiety into various scaffolds, leading to the development of compounds with promising activity against neurological disorders and inflammatory diseases.
One of the key advancements in the field involves the optimization of synthetic routes for 2-(1,3-dimethyl-1H-pyrazol-5-yl)-1,1-difluoropropan-2-amine. A recent publication in the Journal of Medicinal Chemistry (2023) described an efficient, scalable synthesis that minimizes the use of hazardous reagents and improves overall yield. This methodological breakthrough is expected to facilitate further exploration of the compound's pharmacological potential.
In terms of biological activity, preliminary in vitro studies have demonstrated that derivatives of this compound exhibit selective modulation of specific neurotransmitter receptors, particularly those involved in mood regulation and cognitive function. These findings have sparked interest in its potential application for the treatment of depression and anxiety disorders. Additionally, molecular docking studies suggest that the difluorinated amine group plays a crucial role in enhancing target binding through favorable interactions with receptor sites.
Ongoing research is investigating the compound's pharmacokinetic properties, with particular focus on its blood-brain barrier permeability and metabolic stability. Early results indicate favorable characteristics that warrant further preclinical evaluation. Several pharmaceutical companies have included this compound in their screening libraries, recognizing its potential as a lead structure for CNS-targeted therapeutics.
Looking ahead, researchers anticipate that 2-(1,3-dimethyl-1H-pyrazol-5-yl)-1,1-difluoropropan-2-amine will continue to serve as an important scaffold in medicinal chemistry. Future directions may include structure-activity relationship studies to optimize its pharmacological profile and exploration of its potential in combination therapies. The compound's unique chemical features position it as a valuable tool for addressing unmet medical needs in neurological and psychiatric disorders.
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